Calmodulin-Dependent MLCK Inhibition: 4.25-Fold Higher Potency vs. Closest Berbamine Analog
E6 Berbamine demonstrates significantly enhanced inhibition of calmodulin-dependent myosin light chain kinase (MLCK) activity compared to the parent compound berbamine (E0) and other synthetic derivatives (E1, E5). In a direct comparative study, E6 Berbamine achieved an IC50 of 8 μM for MLCK inhibition, representing a 4.25-fold improvement over the closest analog E5 (IC50 = 19 μM) and a >5-fold improvement over E1 (IC50 = 99 μM) [1]. The parent compound E0 achieved only 25% inhibition at 40 μM, demonstrating the functional impact of the p-nitrobenzoate modification [1]. This potency improvement is further validated by a Ki value of 0.95 μM for MLCK inhibition, confirming high-affinity binding to the CaM-MLCK complex .
| Evidence Dimension | IC50 for inhibition of calmodulin-induced MLCK activity |
|---|---|
| Target Compound Data | 8 μM |
| Comparator Or Baseline | E5 (berbamine analog): 19 μM; E1 (berbamine analog): 99 μM; E0 (berbamine parent): 40 μM (25% inhibition only); TFP (trifluoperazine, reference CaM antagonist): 34 μM |
| Quantified Difference | 4.25-fold more potent than E5; >5-fold more potent than E1; 4.25-fold more potent than TFP |
| Conditions | In vitro enzymatic assay; CaM-induced MLCK activity measured using purified myosin light chain and MLCK; compounds tested at varying concentrations with Ca2+ present |
Why This Matters
For researchers studying CaM-MLCK signaling pathways, selecting E6 Berbamine over E5 or the parent berbamine enables experiments at substantially lower working concentrations, reducing solvent exposure and potential off-target effects while maintaining robust target engagement.
- [1] Gong YS, Hu ZY. Inhibition of Four Berbamine Derivatives Toward Activity of Calmodulin-induced Myosin Light Chain Kinase. Journal of China Pharmaceutical University. 1991;(2):93-96. View Source
